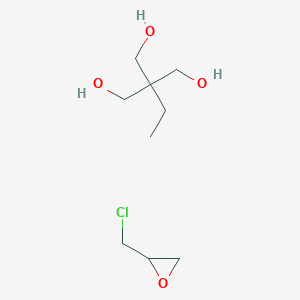
Epichlorohydrin; trimethylolpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物是一种聚合物化合物,以其多功能性和广泛的应用而闻名。 该化合物通常用作交联剂,因为它具有三官能脂肪族缩水甘油醚环氧化合物单体,可提供化学和机械抗性 .
准备方法
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物的合成涉及2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合反应。该反应通常需要特定条件,例如受控温度和催化剂的存在,以确保高效的聚合反应。 工业生产方法通常涉及大型反应器和对反应参数的精确控制,以实现高产率和一致的产品质量 .
化学反应分析
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物会发生各种化学反应,包括:
氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。
还原: 该化合物可以用合适的还原剂还原,导致形成还原产物。
取代: 取代反应可以发生,特别是涉及氯甲基,导致形成取代衍生物。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂用于取代反应。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
Epoxy Resins
Epoxy resins modified with trimethylolpropane triglycidyl ether exhibit improved mechanical properties and lower viscosity, making them suitable for various applications:
- Coatings : Used in protective coatings due to their high impact resistance and durability.
- Adhesives : Serve as strong adhesives for bonding different materials.
- Sealants : Effective in sealing applications, particularly in construction and automotive industries .
Electrical and Electronic Components
Due to their low chlorine content, epoxy resins derived from this combination are ideal for use in electrical and electronic parts, such as:
- Sealing materials : Provide insulation and protection against moisture.
- Laminated plates : Used in circuit boards where electrical insulation is critical .
Biocompatible Materials
Research indicates that epoxy resins can be tailored for biocompatibility, making them suitable for medical applications such as:
- Implants : Used in medical devices requiring high strength and resistance to bodily fluids.
- Drug delivery systems : Modified polymers can facilitate controlled release of pharmaceuticals .
Data Tables
| Application Area | Specific Use Cases | Key Properties |
|---|---|---|
| Coatings | Protective coatings for metals | High impact resistance, durability |
| Adhesives | Structural adhesives | Strong bonding capability |
| Electrical Components | Insulation materials | Low chlorine content |
| Medical Devices | Implants, drug delivery systems | Biocompatibility, mechanical strength |
Case Study 1: Electrical Insulation
A study demonstrated that epoxy resins formulated with trimethylolpropane triglycidyl ether showed superior electrical insulation properties compared to traditional epoxy formulations. The low chlorine content reduced the risk of corrosion in electronic components, enhancing longevity .
Case Study 2: Medical Applications
Research on biocompatible epoxy resins indicated successful application in orthopedic implants. The modified resin exhibited excellent mechanical properties while being non-toxic to human cells, showcasing its potential for long-term implantation .
作用机制
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物的作用机制与其作为交联剂的能力有关。聚合物中的三官能脂肪族缩水甘油醚环氧化合物单体提供了交联位点,从而增强了所得材料的化学和机械抗性。 这种交联能力对于其在涂料、粘合剂和其他工业产品中的应用至关重要 .
相似化合物的比较
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物可以与类似的化合物进行比较,例如:
三羟甲基丙烷-环氧氯丙烷共聚物: 结构相似,用途相似。
新戊二醇二缩水甘油醚: 另一种用于涂料和粘合剂的缩水甘油醚.
甘油二缩水甘油醚: 用于类似的应用,但具有不同的机械性能.
2-乙基-2-(羟甲基)-1,3-丙二醇与2-(氯甲基)环氧乙烷的聚合物的独特之处在于其三官能结构,与其他类似化合物相比,它提供了增强的交联能力 .
生物活性
Epichlorohydrin and trimethylolpropane are significant compounds in various industrial applications, particularly in the synthesis of epoxy resins and other polymeric materials. Understanding their biological activity is crucial for assessing their safety and potential health impacts.
Epichlorohydrin is a colorless, volatile liquid that is highly reactive due to its epoxide group. It has been shown to induce DNA damage, leading to mutations in mammalian cell cultures. Specifically, it causes DNA single-strand breaks without triggering unscheduled DNA synthesis, indicating its potential as a mutagen . The primary metabolic pathway involves conjugation with glutathione and hydration by epoxide hydrolase, resulting in metabolites that are primarily excreted through urine .
Trimethylolpropane , on the other hand, is a polyol that reacts with epichlorohydrin to form glycidyl ethers. These compounds possess multiple epoxy groups, enhancing their reactivity and utility in crosslinking applications . The combination of these two compounds results in materials with improved mechanical properties and chemical resistance.
2. Toxicological Profile
Both compounds exhibit significant biological activity that raises concerns regarding their toxicity:
- Epichlorohydrin :
-
Trimethylolpropane Triglycidyl Ether :
- Known for causing severe skin burns and eye damage upon contact.
- It exhibits toxicity to aquatic organisms and requires careful handling due to its potential health risks.
3.1. Epichlorohydrin-Induced Mutagenicity
A study conducted on the mutagenic effects of epichlorohydrin revealed that it induces gene mutations in mouse lymphoma cells. The research indicated a dose-dependent relationship where higher concentrations resulted in increased mutation rates . This finding underscores the need for stringent safety measures when handling this compound.
3.2. Trimethylolpropane in Epoxy Resins
Research on the use of trimethylolpropane as a precursor for epoxy resins highlighted its role in enhancing the mechanical properties of cured materials. A study showed that resins cured with amines demonstrated excellent thermal stability and chemical resistance, making them suitable for demanding applications such as coatings and adhesives .
4.1. Summary of Biological Activities
| Compound | Biological Activity | Toxicological Effects |
|---|---|---|
| Epichlorohydrin | Induces DNA damage; mutagenic | Carcinogenic potential; respiratory irritant |
| Trimethylolpropane Triglycidyl Ether | Crosslinking agent; enhances material properties | Causes skin burns; toxic to aquatic life |
4.2. Metabolic Pathways of Epichlorohydrin
| Step | Description |
|---|---|
| Absorption | Rapid absorption following oral administration |
| Metabolism | Conjugation with glutathione; hydration by epoxide hydrolase |
| Excretion | Major metabolites excreted via urine |
5. Conclusion
The biological activity of epichlorohydrin and trimethylolpropane highlights their utility in industrial applications while also raising significant health concerns. The mutagenic properties of epichlorohydrin necessitate careful handling and regulatory oversight, particularly in occupational settings. Meanwhile, the beneficial properties of trimethylolpropane as a precursor for epoxy resins make it a valuable compound despite its associated risks.
属性
分子式 |
C9H19ClO4 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2 |
InChI 键 |
HNCWRXZORGVRPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.C1C(O1)CCl |
相关CAS编号 |
30499-70-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















